Viaminate

Overview

Description

Synthesis Analysis

The synthesis of complex molecules like viaminate often involves combining traditional chemical strategies with biological molecules and biosynthetic machinery. This approach is inspired by nature's ability to produce molecules with an array of functions, suggesting a blend of synthetic chemistry and biology could yield molecules with desired properties that are challenging to achieve through chemical strategies alone (Wu & Schultz, 2009). The exploration of noncovalent synthesis underscores the significance of noncovalent interactions in the assembly of complex molecular structures, indicating a shift from traditional covalent chemistry to approaches that allow for the generation of large, structurally complex molecules (Whitesides et al., 1995).

Molecular Structure Analysis

The structural analysis of this compound and similar molecules emphasizes the importance of understanding molecular self-assembly and nanochemistry as strategies for the synthesis of nanostructures. Molecular self-assembly involves the spontaneous association of molecules under equilibrium conditions into stable, structurally well-defined aggregates joined by noncovalent bonds, which is crucial for the formation of complex biological and nonbiological structures (Whitesides et al., 1991). Additionally, the reticular synthesis approach, which uses secondary building units to direct the assembly of ordered frameworks, has been highlighted for its ability to yield materials designed to have predetermined structures, compositions, and properties (Yaghi et al., 2003).

Chemical Reactions and Properties

The reactivity and chemical properties of this compound are closely tied to its molecular structure. The synthesis and reactivity of molecules with specific functions are increasingly important, with nature's synthetic strategies providing a template for creating molecules with challenging properties (Schultz, 2009). This involves understanding the molecular recognition and self-assembly processes that allow for the post-assembly modification of molecules, leading to the synthesis of functional nanosystems akin to those found in living organisms (Stoddart & Tseng, 2002).

Physical Properties Analysis

The study of this compound's physical properties involves the use of molecular modeling techniques to understand the relationship between molecular structure and physical properties such as boiling points, molar volumes, and critical temperatures. This approach has shown that molecular descriptors can model most physical properties accurately, providing insights into the intrinsic dimensionalities of data and parameter sets for molecules like this compound (Needham et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties of this compound requires an analysis of its molecular structure and the potential for various chemical interactions. This includes the exploration of synthetic chemical libraries indexed with molecular tags to identify the structures of molecules prepared through combinatorial methods, which is essential for understanding the chemical diversity and reactivity of molecules like this compound (Ohlmeyer et al., 1993).

Scientific Research Applications

1. Therapeutic Effect on Acne

Viaminate, a derivative of vitamin A acid, has demonstrated significant therapeutic effects in the treatment of acne. Clinical studies have shown that oral this compound can effectively reduce the symptoms of acne. The therapeutic effect is attributed to its ability to down-regulate the expression of androgen receptors on keratinocytes, which plays a crucial role in acne development (Li et al., 2003). Another study confirmed the effectiveness of both this compound capsules and cream in treating acne vulgaris, with a total effective rate of 87.1% in the treatment group (Jian, 2008).

2. Pharmacokinetics and Absorption

The pharmacokinetics and absorption of this compound in the human body have been extensively studied. Research on the rat intestinal absorption of this compound using a single-pass perfusion model showed that this compound can be absorbed in various segments of the intestinal wall, following a first-order process with a passive diffusion mechanism (Peng-chen, 2010). Another study investigated the effect of itraconazole on the pharmacokinetics of this compound in healthy subjects, revealing that this compound might be partially metabolized via CYP3A4 (Ting-ting, 2006).

3. Analysis and Quality Control

Research on the analysis and quality control of this compound includes the development of methods for determining its concentration in pharmaceutical formulations. A study established a method for the determination of vitamin E in compound this compound and vitamin E cream, providing a reliable approach for quality control (Guo-gang, 2004). Another study focused on the RP-HPLC determination of this compound in cream formulations, proving the method to be simple, rapid, and accurate (Ling-gao, 2005).

Mechanism of Action

Target of Action

Viaminate, a retinoic acid derivative developed in China, primarily targets Toll-like receptor 2 (TLR2) in the body . TLR2 is a key player in the immune response and inflammation, making it a crucial target in the treatment of acne .

Mode of Action

this compound interacts with TLR2 and inhibits its downstream pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . This inhibition results in a decrease in the proliferation and inflammatory response of keratinocytes .

Biochemical Pathways

this compound significantly regulates fatty acid metabolism and cellular keratinization pathways . By inhibiting the TLR2-mediated NF-κB and MAPK pathways, this compound reduces inflammation and keratin overproduction, which are common symptoms of acne .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug

Result of Action

this compound’s action results in significant improvements in symptoms of acne, including ear redness, epidermal thickening, inflammatory reaction, keratin overproduction, subcutaneous oil, and triglyceride accumulation . It achieves this by inhibiting the proliferation and inflammatory response of keratinocytes .

Safety and Hazards

Future Directions

While Viaminate has been clinically used for acne treatment, its potential molecular mechanism has not yet been fully elucidated . Therefore, future research could focus on further elucidating the molecular mechanisms of this compound, particularly its effects on fatty acid metabolism and cellular keratinization pathways .

properties

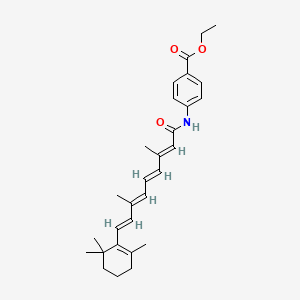

IUPAC Name |

ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSMJNVXOITYPE-FSDIUQKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318689 | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53839-71-7 | |

| Record name | Viaminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboethoxyphenyl)retinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIAMINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)

![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)

![7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid,4-(3-furanyl)-4,4a,5,6,6a,7,8,9,10,11,12,12a-dodecahydro-4a,7,9,9-tetramethyl-2,10,13-trioxo-,methyl ester, (4R,4aR,7S,8S,11S)-](/img/structure/B1233350.png)

![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)

![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)